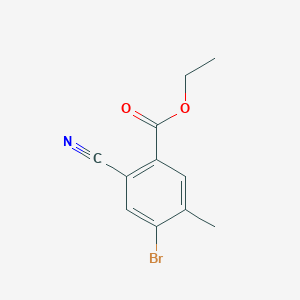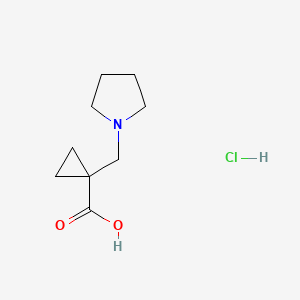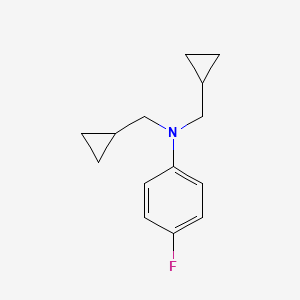
Ethyl 4-bromo-2-cyano-5-methylbenzoate
Vue d'ensemble
Description
Ethyl 4-bromo-2-cyano-5-methylbenzoate (EBMC) is an organic compound belonging to the family of benzoates. It is a colorless, crystalline solid and is used as a reagent in organic synthesis. EBMC has been studied extensively over the past few decades due to its unique properties and potential applications in the pharmaceutical and biomedical fields.
Mécanisme D'action
The exact mechanism of action of Ethyl 4-bromo-2-cyano-5-methylbenzoate is still not fully understood. However, it is believed that Ethyl 4-bromo-2-cyano-5-methylbenzoate functions as an inhibitor of enzymes such as COX-2 and AChE. Ethyl 4-bromo-2-cyano-5-methylbenzoate binds to the active site of these enzymes, preventing them from catalyzing their normal reactions. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been shown to scavenge ROS, suggesting that it may act as an antioxidant.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-5-methylbenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-bromo-2-cyano-5-methylbenzoate can inhibit the activity of enzymes such as COX-2 and AChE. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been shown to scavenge ROS and protect against UV-induced damage. In vivo studies have demonstrated that Ethyl 4-bromo-2-cyano-5-methylbenzoate can reduce inflammation and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-bromo-2-cyano-5-methylbenzoate has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound and is relatively easy to synthesize. Additionally, Ethyl 4-bromo-2-cyano-5-methylbenzoate is relatively non-toxic and can be used in a variety of experiments. One limitation is that the exact mechanism of action of Ethyl 4-bromo-2-cyano-5-methylbenzoate is still not fully understood. Additionally, the effects of Ethyl 4-bromo-2-cyano-5-methylbenzoate on humans have not been extensively studied and more research is needed in this area.
Orientations Futures
There are several potential future directions for Ethyl 4-bromo-2-cyano-5-methylbenzoate. One potential direction is to further study its mechanism of action and its effects on humans. Additionally, Ethyl 4-bromo-2-cyano-5-methylbenzoate could be further studied for its potential applications in drug development and as an antioxidant. Ethyl 4-bromo-2-cyano-5-methylbenzoate could also be studied for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease. Finally, Ethyl 4-bromo-2-cyano-5-methylbenzoate could be studied for its potential use in the development of novel materials and devices.
Applications De Recherche Scientifique
Ethyl 4-bromo-2-cyano-5-methylbenzoate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain perception. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been studied as a potential antioxidant, as it has been shown to scavenge reactive oxygen species (ROS). Ethyl 4-bromo-2-cyano-5-methylbenzoate has been used in studies of the effects of ultraviolet radiation on skin cells, as it has been shown to protect against UV-induced damage. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
ethyl 4-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)10(12)5-8(9)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBFXPSPBYDMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-5-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]-](/img/structure/B1417042.png)

![Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1417045.png)
![(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid](/img/structure/B1417046.png)



![1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1417054.png)


![1-[3-(2-Methoxyethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B1417057.png)